![molecular formula C16H26FIN2OSi B1440365 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine CAS No. 1203499-14-2](/img/structure/B1440365.png)
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine
Overview
Description
The compound “2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a pyridine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains fluorine and iodine atoms, which are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings would contribute to the rigidity of the molecule, while the fluorine and iodine atoms could be involved in various interactions due to their electronegativity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring is aromatic and can participate in electrophilic aromatic substitution reactions. The fluorine and iodine atoms can be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized and characterized pyridines with various functional groups, including those substituted with elements like fluorine and iodine. These synthesized compounds include 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile and 3-fluoro-5-iodo-2-methoxy-6-(trimethylsilyl)isonicotinonitrile (Kieseritzky & Lindström, 2010).
Antibacterial Agents
- A study on fluoronaphthyridines as antibacterial agents noted the preparation and testing of various compounds for their in vitro and in vivo antibacterial activities. These compounds, such as 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, were investigated for their potential as therapeutic agents (Bouzard et al., 1992).
One-Pot Synthesis Techniques
- The one-pot synthesis of various heterocyclic compounds using compounds like 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones has been investigated, demonstrating efficient methodologies for creating complex chemical structures (Yagyu et al., 1998).
Inhibitor Synthesis
- The synthesis of inhibitors, such as the N‐Acetylglucosaminidase inhibitor from specific precursors, has been explored. This research involved complex chemical reactions and transformations, demonstrating the compound's role in synthesizing biologically active molecules (Schumacher-Wandersleb et al., 1994).
Chiral Aminopyrrolidine Derivatives
- The synthesis of chiral aminopyrrolidine derivatives and their application in antimicrobial activity has been studied. This research emphasizes the compound's utility in creating structures critical for biological activity (Di Cesare et al., 1992).
properties
IUPAC Name |
tert-butyl-[[1-(5-fluoro-3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-14(18)8-13(17)9-19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRXBGFQNNWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=C(C=N2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120427 | |
Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-fluoro-3-iodopyridine | |
CAS RN |
1203499-14-2 | |
Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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